molecular formula C21H19N5OS3 B2457267 2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1206994-22-0

2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2457267
CAS No.: 1206994-22-0
M. Wt: 453.6
InChI Key: RIWJDUNYHQHDSO-UHFFFAOYSA-N
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Description

2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple fused rings, including thiazole, pyrimidine, and isoquinoline moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the isoquinoline and thiophene groups. Common synthetic routes involve:

    Cyclization Reactions: Formation of the thiazolo[4,5-d]pyrimidine ring through cyclization of appropriate precursors under acidic or basic conditions.

    Nucleophilic Substitution: Introduction of the isoquinoline moiety via nucleophilic substitution reactions.

    Thioether Formation: Coupling of the thiophene group through thioether formation using thiol reagents and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple fused rings allow it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidine Derivatives: Compounds with similar thiazolo[4,5-d]pyrimidine cores but different substituents.

    Isoquinoline Derivatives: Compounds containing the isoquinoline moiety with various functional groups.

    Thioether-Linked Compounds: Molecules with thioether linkages similar to the target compound.

Uniqueness

The uniqueness of 2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS3/c27-17(22-10-16-6-3-9-28-16)12-29-20-18-19(23-13-24-20)25-21(30-18)26-8-7-14-4-1-2-5-15(14)11-26/h1-6,9,13H,7-8,10-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWJDUNYHQHDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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